molecular formula C10H8N2O B010223 2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one CAS No. 19950-82-4

2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one

Cat. No. B010223
Key on ui cas rn: 19950-82-4
M. Wt: 172.18 g/mol
InChI Key: UVMGEJFIDWDQGK-UHFFFAOYSA-N
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Patent
US05428043

Procedure details

A solution of 2,3-dihydro-1-hydroxy-1H-pyrrolo-[1,2-a]benzimidazole (1.0 g, 5.75 mmol)) in methylene chloride was treated with mangenese dioxide (5 g, 58 mmol) at r.t. and stirred for 10 hour. The mixture was diluted with ethyl acetate and filtered through diatomaceous earth (Celite (trademark)). The filtrate was concentrated and purified to give the title compound. 1HNMR (CDCl3)δ 3.28 (t, 2H), 4.48 (t, 2H), 7.3-7.45 (m, 2H), 7.45-7.55 (m, 1H), 7.86-7.94 (m, 1H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[N:9]2[C:5](=[N:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)[CH2:4][CH2:3]1>C(Cl)Cl.C(OCC)(=O)C>[O:1]=[C:2]1[N:9]2[C:5](=[N:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1CCC2=NC3=C(N21)C=CC=C3
Name
dioxide
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite (trademark))
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O=C1CCC2=NC3=C(N21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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